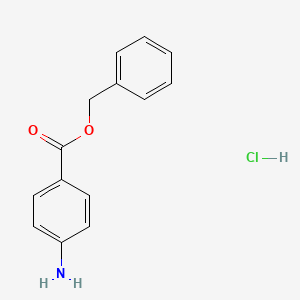![molecular formula C17H15ClN2OS B2362901 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide CAS No. 438034-90-3](/img/structure/B2362901.png)
3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a cyano group. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the thiophene ring, introduction of the cyano group, and finally the coupling with the benzamide moiety.Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the aromatic thiophene ring and the polar cyano and amide groups. These features could impact the compound’s reactivity and interactions with other molecules.Chemical Reactions Analysis
Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the cyano group and the amide group suggests that it could participate in a variety of reactions, including nucleophilic addition and condensation reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano and amide groups could impact its solubility in different solvents. The aromatic thiophene ring could contribute to its stability and potentially its color.Scientific Research Applications
Heterocyclic Compound Synthesis
Research has explored the synthesis of heterocyclic compounds involving structures related to 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide. For instance, studies on Vilsmeier-Haack reactions have demonstrated the formation of heterocyclic annelated compounds from related tetrahydrobenzocycloheptenones, showcasing the potential of such compounds in the synthesis of novel heterocyclic structures with potential applications in various fields, including pharmaceuticals and materials science (Peesapati & Anuradha, 2000).
Antimicrobial Agents Development
Compounds similar to 3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide have been evaluated for their antimicrobial properties. For example, 3-halobenzo[b]thiophene derivatives, which share structural similarities, were synthesized and tested for antimicrobial activities, indicating the potential of such compounds in developing new classes of antibiotics to combat resistant pathogens (Masih et al., 2021).
Catalysis and Chemical Transformations
Research involving related structures has also delved into catalysis and selective chemical transformations, such as the highly selective hydrogenation of phenol and derivatives to cyclohexanone, showcasing the utility of these compounds in facilitating environmentally benign methodologies for important industrial processes (Wang et al., 2011).
Novel Dye Synthesis
The synthesis of novel dyes and their precursors based on related thiophene systems has been explored, demonstrating the potential applications of such compounds in the textile industry for dyeing and textile finishing with added antimicrobial properties, indicating a dual-functionality aspect (Shams et al., 2011).
Safety And Hazards
Without specific safety data, it’s difficult to provide detailed information on the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
Future Directions
The study of this compound could open up new avenues in various fields, depending on its properties and activities. For example, if it shows promising biological activity, it could be further studied for potential medicinal applications.
Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature would be required.
properties
IUPAC Name |
3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-12-6-4-5-11(9-12)16(21)20-17-14(10-19)13-7-2-1-3-8-15(13)22-17/h4-6,9H,1-3,7-8H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPHFDEZSCPFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)
![(1R,3S)-1-(2,4-dichlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2362820.png)
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B2362822.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2362829.png)



![4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2362834.png)

